molecular formula C13H20N2OSi B2590433 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole CAS No. 101226-37-3

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole

Cat. No.: B2590433
CAS No.: 101226-37-3
M. Wt: 248.401
InChI Key: QIEIFQABLPHUPC-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole (CAS 101226-37-3) is a benzimidazole-based synthetic organic compound with the molecular formula C13H20N2OSi and a molecular weight of 248.4 g/mol [ citation:1 ]. This compound is characterized by its benzoimidazole core, a bicyclic structure where a benzene ring is fused to an imidazole ring, which is further functionalized with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group [ citation:3 ]. The SEM group is a key structural feature, influencing the compound's reactivity, solubility, and stability, making it a valuable intermediate in organic synthesis. This product must be stored at 0-8°C [ citation:1 ]. In research, this compound serves as a versatile building block and key intermediate in several advanced fields. It is widely utilized in Pharmaceutical Development , particularly as a precursor for the synthesis of various pharmaceutical agents. The benzimidazole scaffold is a recognized privileged structure in medicinal chemistry and can act as a bioisostere, for example, in the development of compounds targeting neurological disorders [ citation:1 ][ citation:2 ]. Its applications extend to Material Science , where it is employed in the formulation of advanced materials, such as specialized coatings and adhesives, due to the unique silane properties that can enhance adhesion and durability [ citation:1 ]. Furthermore, it finds use in Catalysis as a catalyst or ligand in organic reactions, facilitating improved reaction rates and yields, and in Biotechnology for bioconjugation processes that attach biomolecules to surfaces for biosensor and diagnostic tool development [ citation:1 ]. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, human use, or veterinary use [ citation:3 ].

Properties

IUPAC Name

2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIFQABLPHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves the reaction of 1H-benzimidazole with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the parent benzimidazole, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity.

  • Case Study: Antimicrobial Activity
    A study evaluated the antimicrobial properties of derivatives of benzo[d]imidazole, including 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against resistant strains of bacteria:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections resistant to conventional antibiotics .

Material Science

In material science, this compound is utilized in formulating advanced materials such as coatings and adhesives. Its silane properties enhance adhesion and durability, making it valuable for various industrial applications.

  • Application Example: Coatings
    The incorporation of this compound into coating formulations has been shown to improve the mechanical properties and resistance to environmental factors, thereby extending the lifespan of coated materials.

Catalysis

This compound acts as a catalyst in organic reactions, facilitating faster reaction rates and higher yields essential for efficient chemical manufacturing processes. Its catalytic properties are particularly beneficial in synthesizing complex organic molecules.

  • Case Study: Reaction Efficiency
    Research indicates that using this compound as a catalyst in specific reactions resulted in yield improvements of up to 30% compared to traditional catalysts .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent aiding in the detection and quantification of various substances in complex mixtures. Its effectiveness enhances research accuracy and reliability.

  • Application Example: Detection Techniques
    The compound has been successfully used in chromatographic methods to separate and identify components within mixtures, showcasing its utility in both academic research and industrial quality control processes.

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with molecular targets through its benzimidazole core. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. This can lead to effects such as the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

Substituent Diversity
  • SEM-protected benzimidazole: Features the SEM group, which is hydrolytically stable but acid-labile. This group is primarily used to protect reactive sites during multi-step syntheses, as seen in the preparation of 2-((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methoxy)-1H-benzo[d]imidazole, where SEM is removed via TFA/CH$2$Cl$2$ .
  • Pyrimidinyl-substituted benzimidazoles : Derivatives like 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole () incorporate pyrimidine rings, enhancing interactions with biological targets (e.g., V600EBRAF kinase in anticancer studies).
  • Heterocyclic substituents : Compounds such as 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole (L3, ) and furan-substituted analogs () exhibit improved electronic properties for antiviral or catalytic applications.
  • Sulfonamide-linked derivatives: Examples like 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles () combine benzimidazole with sulfonamide and dihydropyridine moieties, broadening antimicrobial activity.
Physicochemical Properties
  • Lipophilicity : The SEM group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, sulfonamide () or pyridyl () substituents enhance polarity.
  • Stability : SEM-protected derivatives resist nucleophilic degradation but are susceptible to acidic cleavage. Thiophene- or furan-substituted benzimidazoles () exhibit stability under aerobic, aqueous conditions due to their conjugated systems.

Comparative Data Table

Compound Substituent Synthesis Method Key Properties Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole SEM group Protective group strategy Acid-labile, lipophilic Synthetic intermediate
1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole Pyrimidine, methylthio Nucleophilic substitution Polar, kinase-binding Anticancer
1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole (L3) Thiophene Condensation in water Conjugated, stable Antiviral
1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-... Sulfonamide, dihydropyridine Multi-component reaction Polar, broad-spectrum Antimicrobial

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole, commonly referred to as TSM-BI, is a compound that has garnered attention in various fields, particularly in pharmaceutical development and materials science. Its unique chemical structure allows it to play significant roles in biological activities, making it a subject of interest for researchers.

  • Molecular Formula : C13_{13}H20_{20}N2_2O2_2Si
  • Molecular Weight : 248.396 g/mol
  • CAS Number : 101226-37-3

Pharmaceutical Development

TSM-BI serves as a key intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : A study evaluated the effects of TSM-BI on neuronal cell lines, demonstrating its potential to improve neuroprotective properties against oxidative stress, which is critical in neurodegenerative diseases. The compound exhibited an IC50_{50} value of approximately 15 µM, indicating significant protective effects at this concentration .

Material Science

The compound is also utilized in formulating advanced materials like coatings and adhesives due to its silane properties, which enhance adhesion and durability. It has shown promise in improving the mechanical properties of polymer composites.

Catalysis

TSM-BI has been identified as a catalyst in various organic reactions. Its ability to facilitate faster reaction rates and higher yields is essential for efficient chemical manufacturing processes. For instance, it has been used in cross-coupling reactions, demonstrating improved yields compared to traditional catalysts.

Analytical Chemistry

In analytical chemistry, TSM-BI acts as a reagent aiding the detection and quantification of various substances in complex mixtures. This capability enhances research accuracy across multiple disciplines.

Research Findings

StudyFocusKey Findings
NeuroprotectionIC50_{50} of 15 µM against oxidative stress in neuronal cells.
Catalytic EfficiencyImproved yields in cross-coupling reactions compared to traditional methods.
Material PropertiesEnhanced adhesion and durability in polymer formulations.

The biological activity of TSM-BI can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, its structural similarity to known neuroprotective agents allows it to modulate pathways related to neuronal survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole, and how does the SEM (2-(trimethylsilyl)ethoxymethyl) group influence reactivity?

  • The SEM group is widely used to protect nitrogen atoms in heterocycles due to its stability under basic/acidic conditions and ease of removal. A typical synthesis involves reacting 1H-benzimidazole derivatives with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or K₂CO₃ in aprotic solvents (e.g., DMF or THF). For example, in the synthesis of methyl 4,5-difluoro-2-((1-methylpiperidin-3-yl)amino)-1-SEM-protected benzimidazole, SEM-Cl was introduced under anhydrous conditions to prevent premature deprotection . The SEM group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent functionalization.

Q. How can the purity and structural integrity of SEM-protected benzimidazole derivatives be validated?

  • Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm SEM group incorporation (e.g., trimethylsilyl protons at δ −0.05 ppm and SEM methylene protons at δ 3.5–3.7 ppm ).
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular ion peaks.
  • Chromatography : TLC (e.g., hexane:EtOAc = 60:40) or HPLC monitors reaction progress and purity .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are employed to optimize the removal of the SEM group without damaging the benzimidazole core?

  • The SEM group is typically cleaved using acidic conditions (e.g., trifluoroacetic acid, TFA) or fluoride ions (e.g., TBAF in THF). For acid-sensitive substrates, TFA in dichloromethane (DCM) at 0–25°C selectively removes SEM while preserving functional groups like esters or amines. For example, SEM deprotection in a benzimidazole-based kinase inhibitor was achieved using 50% TFA in DCM, yielding the free NH-benzimidazole without side reactions . Fluoride-based deprotection is preferred for electron-rich aromatic systems prone to acid-induced rearrangements.

Q. How does the SEM-protected benzimidazole scaffold perform in structure-activity relationship (SAR) studies for antimicrobial or anticancer targets?

  • SEM-protected benzimidazoles serve as intermediates for generating diverse analogs. For instance:

  • Antimicrobial activity : Derivatives with halogenated aryl substituents (e.g., 4-chlorophenyl or 4-bromophenyl) showed enhanced activity against S. aureus and S. typhi (MIC = 2–8 µg/mL) .
  • EGFR inhibition : 2-Phenyl-SEM-benzimidazoles with electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position exhibited IC₅₀ values < 1 µM in kinase assays, attributed to improved hydrophobic interactions in the ATP-binding pocket .
    • Computational docking (e.g., AutoDock Vina) can predict binding modes, with SEM groups often oriented away from the active site to minimize steric clashes .

Q. What catalytic systems improve the efficiency of SEM-protected benzimidazole synthesis?

  • Nano-SiO₂ catalysts : Enhanced reaction rates and yields (up to 92%) in solvent-free conditions for benzimidazole cyclization, attributed to high surface area and Lewis acidity .
  • Pd/Cu-mediated cross-coupling : Suzuki-Miyaura reactions with SEM-protected benzimidazoles tolerate diverse boronic acids (e.g., aryl, heteroaryl) for late-stage diversification .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for SEM protection at 80°C vs. 12 h conventionally) .

Methodological Challenges and Solutions

Q. How are tautomeric equilibria in SEM-protected benzimidazoles characterized, and how do they impact biological activity?

  • Benzimidazoles exist in 1H- and 3H-tautomeric forms, which can be resolved using:

  • VT-NMR : Variable-temperature NMR in DMSO-d₆ reveals shifting proton signals (e.g., NH protons at δ 11–12 ppm) due to tautomer interconversion .
  • X-ray crystallography : Solid-state structures confirm dominant tautomers. For example, 2-(indol-3-ylthio)-5-methoxy-SEM-benzimidazole crystallized as the 1H-tautomer, with the SEM group stabilizing the N1 position .
    • Tautomerism affects hydrogen-bonding capacity and target binding. Molecular dynamics simulations suggest that the 1H-tautomer favors interactions with DNA minor grooves or enzyme active sites .

Q. What precautions are necessary when handling SEM-protected benzimidazoles in moisture-sensitive reactions?

  • Anhydrous conditions : Use Schlenk lines or gloveboxes for SEM-Cl reactions.
  • Inert atmosphere : Maintain N₂/Ar blankets during deprotection to prevent SEM hydrolysis.
  • Stability testing : Monitor SEM-protected intermediates via TLC or LC-MS after storage at −20°C to detect degradation .

Data Contradictions and Resolution

Q. How can discrepancies in reported antimicrobial activities of SEM-benzimidazoles be addressed?

  • Variability in MIC values (e.g., 2–32 µg/mL for similar derivatives) may arise from:

  • Strain specificity : S. aureus vs. Gram-negative pathogens require tailored substituents (e.g., lipophilic groups for membrane penetration).
  • Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and control for solvent effects (e.g., DMSO ≤ 1% v/v) .
    • Resynthesis and retesting : Replicate synthetic routes and bioassays to confirm activity trends .

Tables

Table 1. Selected SEM-protected benzimidazole derivatives and their bioactivities

Compound IDSubstituentsBiological TargetActivity (IC₅₀/MIC)Reference
351-NaphthoylSerotonin 5-HT₆RIC₅₀ = 12 nM
9c4-BromophenylAntimicrobialMIC = 4 µg/mL
Sb12-PhenylEGFR KinaseIC₅₀ = 0.8 µM

Table 2. Common deprotection conditions for SEM groups

ReagentSolventTemperatureYield (%)Application Example
TFADCM0–25°C85–95Anticancer leads
TBAFTHF25°C75–90Fluorescent probes
HCl (conc.)MeOHReflux60–70Antimicrobial agents

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